molecular formula C7H6N2O4 B1625839 Methyl 2-nitroisonicotinate CAS No. 26218-82-6

Methyl 2-nitroisonicotinate

Cat. No. B1625839
Key on ui cas rn: 26218-82-6
M. Wt: 182.13 g/mol
InChI Key: FSBDZOPIXYRGJO-UHFFFAOYSA-N
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Patent
US04098893

Procedure details

A mixture of 500 mg. of methyl 2-nitroisonicotinate and 2 ml. of 70% ethylamine was stirred at room temperature for 5 hours. The reaction mixture was extracted with ethyl acetate. The extract was washed with water, dried and then the solvent was distilled off. The crystalline residue was recrystallized from ethyl acetate-n-hexane to give 328 mg. of the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][N:13]=1)[C:7]([O:9]C)=O)([O-:3])=[O:2].[CH2:14]([NH2:16])[CH3:15]>>[CH2:14]([NH:16][C:7](=[O:9])[C:6]1[CH:11]=[CH:12][N:13]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)OC)C=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 500 mg
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The crystalline residue was recrystallized from ethyl acetate-n-hexane
CUSTOM
Type
CUSTOM
Details
to give 328 mg

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(C1=CC(=NC=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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